molecular formula C12H25NO2 B1442037 1-(3,3-Diethoxypropyl)piperidine CAS No. 3770-69-2

1-(3,3-Diethoxypropyl)piperidine

Cat. No. B1442037
CAS RN: 3770-69-2
M. Wt: 215.33 g/mol
InChI Key: JMOIBTMVTGFQCR-UHFFFAOYSA-N
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Description

1-(3,3-Diethoxypropyl)piperidine is a chemical compound with the CAS Number: 3770-69-2 . It has a molecular weight of 215.34 . The compound is liquid in physical form .


Molecular Structure Analysis

The molecular structure of 1-(3,3-Diethoxypropyl)piperidine is represented by the formula C12H25NO2 . The InChI Code for this compound is 1S/C12H25NO2/c1-3-14-12(15-4-2)8-11-13-9-6-5-7-10-13/h12H,3-11H2,1-2H3 .


Physical And Chemical Properties Analysis

1-(3,3-Diethoxypropyl)piperidine is a liquid at room temperature . It has a molecular weight of 215.33 .

Scientific Research Applications

Synthesis and Medicinal Chemistry

  • Synthetic Methods : A novel method for synthesizing 3-(pyrrolidin-1-yl)piperidine, a compound with significant importance in medicinal chemistry, through catalytic hydrogenation, offers a simpler approach for producing large quantities (R. Smaliy et al., 2011). This advancement aids in the efficient synthesis of complex diamines necessary for drug development.

  • Pharmacological Potentiation : Piperine, structurally related through the piperidine motif, enhances the effectiveness of ciprofloxacin against Staphylococcus aureus, including methicillin-resistant strains, by inhibiting bacterial efflux pumps (I. Khan et al., 2006). This discovery highlights the potential of piperidine derivatives in overcoming antibiotic resistance.

Organic and Pharmaceutical Chemistry

  • Drug Synthesis : The study on the palladium-catalyzed β-selective C(sp3)-H arylation of N-Boc-piperidines underlines the importance of piperidine derivatives in constructing pharmacologically relevant molecules. The research provides a direct route to synthesize 3-arylpiperidines, key building blocks in drug discovery (Anthony Millet et al., 2015).

  • Biological Properties : Naphthoquinone compounds substituted with piperidinol, piperidine, and piperazine showed antibacterial and antifungal activity, demonstrating the biological relevance of these derivatives in developing new antimicrobial agents (C. Ibiş et al., 2015).

Analytical Chemistry and Characterization

  • Analytical Profiles : Research on psychoactive arylcyclohexylamines, including characterizations of 3-methoxyphencyclidine derivatives, underscores the critical role of piperidine and related structures in the analysis and identification of novel psychoactive substances. These findings are pivotal for forensic and pharmacological studies to understand the properties of emerging drugs (G. De Paoli et al., 2013).

Safety And Hazards

The compound is classified under GHS05 and GHS07 hazard pictograms . It has the signal word “Danger” and includes hazard statements H227, H314, and H335 . Precautionary measures include avoiding breathing mist or vapors, washing skin thoroughly after handling, and using only outdoors or in a well-ventilated area .

Future Directions

Piperidines, including 1-(3,3-Diethoxypropyl)piperidine, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

properties

IUPAC Name

1-(3,3-diethoxypropyl)piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H25NO2/c1-3-14-12(15-4-2)8-11-13-9-6-5-7-10-13/h12H,3-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMOIBTMVTGFQCR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(CCN1CCCCC1)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H25NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3,3-Diethoxypropyl)piperidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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